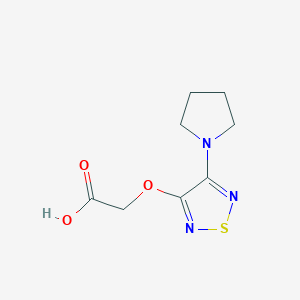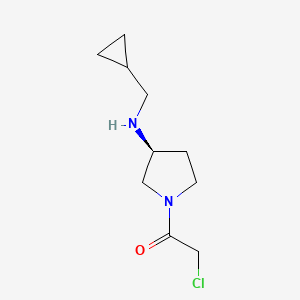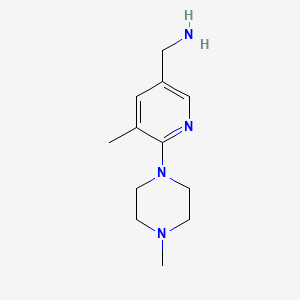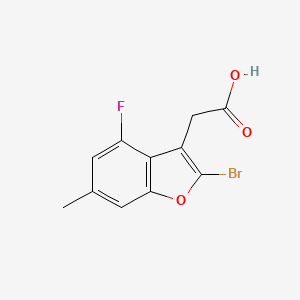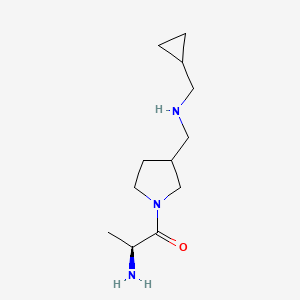
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a phenoxy group, a piperidine ring, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with formaldehyde to form 2-(hydroxymethyl)-6-methylphenol.
Etherification: The hydroxymethyl group is then etherified with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(2-(Carboxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-ethylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(morpholin-1-yl)ethanone
Uniqueness
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxymethyl and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The presence of the piperidine ring also adds to its distinctiveness, providing additional sites for interaction and modification.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)-6-methylphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H21NO3/c1-12-6-5-7-13(10-17)15(12)19-11-14(18)16-8-3-2-4-9-16/h5-7,17H,2-4,8-11H2,1H3 |
Clave InChI |
SVFKTQSCNNDSFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CO)OCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


